NG 012
Overview
Description
NG 012 is a fungal metabolite originally isolated from the culture broth of Penicillium verruculosum F-4542. It is known for its fungicidal properties and its ability to potentiate nerve growth factor (NGF) activity. This compound has shown significant potential in enhancing neurite outgrowth in the rat pheochromocytoma cell line (PC12) when induced by nerve growth factor .
Preparation Methods
Synthetic Routes and Reaction Conditions: NG 012 is typically isolated from the culture broth of Penicillium verruculosum F-4542. The isolation process involves bioassay-guided fractionation of the ethyl acetate extract of the culture broth . The compound is then purified using various chromatographic techniques.
Industrial Production Methods: The industrial production of this compound involves large-scale fermentation of Penicillium verruculosum F-4542. The fermentation broth is subjected to extraction and purification processes to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: NG 012 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
NG 012 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying fungal metabolites and their chemical properties.
Biology: Enhances neurite outgrowth in neuronal cell lines, making it valuable for neurobiological research.
Medicine: Potential therapeutic agent for neurodegenerative diseases due to its nerve growth factor-potentiating properties.
Industry: Employed as a fungicidal agent to inhibit the growth of plant pathogenic fungi
Mechanism of Action
NG 012 exerts its effects by potentiating the activity of nerve growth factor. It enhances the neurite outgrowth induced by nerve growth factor in neuronal cell lines. The molecular targets and pathways involved include the activation of nerve growth factor receptors and downstream signaling pathways that promote neuronal growth and differentiation .
Comparison with Similar Compounds
- NG 011
- 3,4-Dihydro-6,8-dihydroxy-3-methylisocoumarin
Comparison: NG 012 and NG 011 share similar physico-chemical properties and both potentiate nerve growth factor activity. this compound has shown a higher efficacy in enhancing neurite outgrowth compared to NG 011. The unique structural features of this compound, such as its specific hydroxylation pattern, contribute to its distinct biological activity .
Properties
IUPAC Name |
(4R,8R,18R,22S,26R)-12,14,30,32-tetrahydroxy-22-(hydroxymethyl)-4,8,18,26-tetramethyl-3,7,17,21,25-pentaoxatricyclo[26.4.0.010,15]dotriaconta-1(28),10(15),11,13,29,31-hexaene-2,6,16,20,24-pentone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38O15/c1-15-5-19-9-21(34)11-24(36)29(19)32(42)46-18(4)8-27(39)47-23(14-33)13-28(40)44-16(2)6-20-10-22(35)12-25(37)30(20)31(41)45-17(3)7-26(38)43-15/h9-12,15-18,23,33-37H,5-8,13-14H2,1-4H3/t15-,16-,17-,18-,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFILNQIVBJLREP-RZOYPLJHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(=CC(=C2)O)O)C(=O)OC(CC(=O)OC(CC(=O)OC(CC3=C(C(=CC(=C3)O)O)C(=O)OC(CC(=O)O1)C)C)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=C(C(=CC(=C2)O)O)C(=O)O[C@@H](CC(=O)O[C@@H](CC(=O)O[C@@H](CC3=C(C(=CC(=C3)O)O)C(=O)O[C@@H](CC(=O)O1)C)C)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60617911 | |
Record name | (7R,11S,15R,23R,27R)-2,4,18,20-Tetrahydroxy-11-(hydroxymethyl)-7,15,23,27-tetramethyl-7,8,11,12,15,16,23,24,27,28-decahydro-5H,9H,13H,21H,25H-dibenzo[k,u][1,5,9,15,19]pentaoxacyclotetracosine-5,9,13,21,25-pentone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60617911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
662.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141731-76-2 | |
Record name | (7R,11S,15R,23R,27R)-2,4,18,20-Tetrahydroxy-11-(hydroxymethyl)-7,15,23,27-tetramethyl-7,8,11,12,15,16,23,24,27,28-decahydro-5H,9H,13H,21H,25H-dibenzo[k,u][1,5,9,15,19]pentaoxacyclotetracosine-5,9,13,21,25-pentone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60617911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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